

Physicochemical Properties of (5-Methylpyrimidin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Methylpyrimidin-2-yl)methanamine

Cat. No.: B1316019

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyrimidin-2-yl)methanamine is a heterocyclic amine containing a pyrimidine ring, a functional group of interest in medicinal chemistry due to its presence in a variety of biologically active compounds. A thorough understanding of its physicochemical properties is fundamental for its application in drug discovery and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a summary of the available physicochemical data for (5-Methylpyrimidin-2-yl)methanamine and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties

The quantitative physicochemical data for (5-Methylpyrimidin-2-yl)methanamine is limited, with most available information originating from computational predictions. Experimental validation of these properties is crucial for their reliable application in research and development.

Property	Value	Source
CAS Number	930272-60-9	[1]
Molecular Formula	C ₆ H ₉ N ₃	[1]
Molecular Weight	123.16 g/mol	[1]
Calculated logP	1.08732	[1]
Topological Polar Surface Area (TPSA)	51.8 Å ²	[1]
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available	
Aqueous Solubility	Not available	

Note: The logP value presented is a calculated prediction and may not reflect the experimental value.

Experimental Protocols

Due to the absence of specific published experimental data for **(5-Methylpyrimidin-2-yl)methanamine**, the following sections detail generalized, yet comprehensive, protocols for the determination of key physicochemical properties applicable to this and similar amine-containing compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Method

- Sample Preparation: A small, dry sample of **(5-Methylpyrimidin-2-yl)methanamine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.[\[2\]](#)

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.[\[3\]](#)
- Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.[\[4\]](#)
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point of the substance.
- Purity Assessment: A sharp melting range (typically $\leq 1^{\circ}\text{C}$) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology: Micro Boiling Point (Thiele Tube Method)

- Sample Preparation: A small volume (a few microliters) of the liquid sample is introduced into a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[\[5\]](#)
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[\[5\]](#)
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[\[6\]](#) This occurs when the vapor pressure of the substance equals the atmospheric pressure.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

- Sample Preparation: A precisely weighed amount of **(5-Methylpyrimidin-2-yl)methanamine** is dissolved in a known volume of deionized water. To ensure the amine is in its protonated form, the solution is acidified with a standard solution of a strong acid (e.g., HCl).[7]
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.[8]
- Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.[8] For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

logP Determination

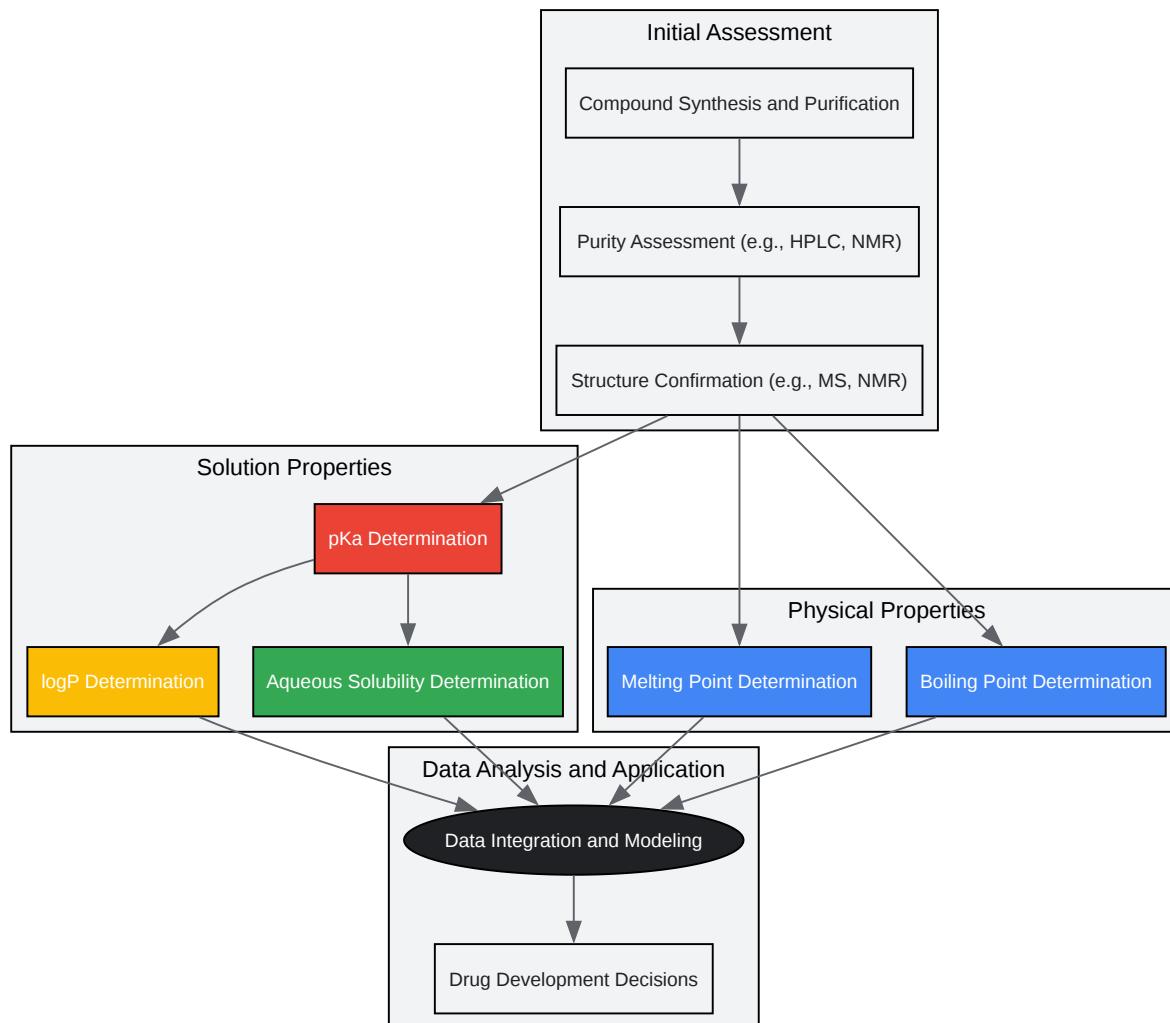
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its relative solubility in a nonpolar solvent (like n-octanol) versus a polar solvent (like water).

Methodology: Shake-Flask Method

- Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.[9]
- Partitioning: A known amount of **(5-Methylpyrimidin-2-yl)methanamine** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.[10]
- Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[11]

Aqueous Solubility Determination


Aqueous solubility is a critical parameter that affects a drug's absorption and distribution.

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of solid **(5-Methylpyrimidin-2-yl)methanamine** is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.[12]
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[13]
- Separation of Undissolved Solid: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or further dissolution during this step.[12]
- Concentration Analysis: The concentration of the compound in the clear, saturated aqueous solution is determined using a validated analytical method, such as HPLC or LC-MS.[12]
- Result: The determined concentration represents the aqueous solubility of the compound at that specific temperature and pH.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like **(5-Methylpyrimidin-2-yl)methanamine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thinksrs.com [thinksrs.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. researchgate.net [researchgate.net]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. materialneutral.info [materialneutral.info]
- To cite this document: BenchChem. [Physicochemical Properties of (5-Methylpyrimidin-2-yl)methanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316019#physicochemical-properties-of-5-methylpyrimidin-2-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com